LY 203647
Overview
Description
LY 203647 is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, propyl, and tetrazolyl groups, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY 203647 involves several key steps:
Formation of the Tetrazole Rings: The tetrazole rings are typically synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions.
Attachment of the Butyl Chains: The butyl chains are introduced via alkylation reactions, where the tetrazole rings are reacted with butyl halides in the presence of a base.
Coupling with the Phenyl Ring: The phenyl ring is then coupled with the tetrazole-butyl intermediates through etherification reactions, often using a suitable catalyst.
Introduction of the Hydroxyl and Propyl Groups: The hydroxyl and propyl groups are introduced through selective functionalization reactions, such as hydroboration-oxidation for the hydroxyl group and Friedel-Crafts alkylation for the propyl group.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the functionalized phenyl ring is coupled with ethanone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
LY 203647 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The tetrazole rings can undergo nucleophilic substitution reactions, where the tetrazole nitrogen atoms are replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield carboxylic acids, while reduction of the ketone group may yield secondary alcohols.
Scientific Research Applications
LY 203647 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including asthma and cardiovascular disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of LY 203647 involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of leukotriene D4 receptors, thereby inhibiting the inflammatory response. The compound’s tetrazole rings and hydroxyl groups play crucial roles in its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-3-propyl-4-(4-(1H-tetrazol-5-yl)butoxy)phenyl)-: A structurally similar compound with one tetrazole ring.
Ethanone, 1-(2-hydroxy-3-propyl-4-(4-(2-(4-(1H-tetrazol-5-yl)butyl)-1H-tetrazol-5-yl)butoxy)phenyl)-: Another similar compound with slight variations in the positioning of the tetrazole rings.
Uniqueness
LY 203647 is unique due to its dual tetrazole rings, which confer distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound for various applications in research and industry.
Properties
CAS No. |
122009-61-4 |
---|---|
Molecular Formula |
C21H30N8O3 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-[2-hydroxy-3-propyl-4-[4-[2-[4-(2H-tetrazol-5-yl)butyl]tetrazol-5-yl]butoxy]phenyl]ethanone |
InChI |
InChI=1S/C21H30N8O3/c1-3-8-17-18(12-11-16(15(2)30)21(17)31)32-14-7-5-10-20-24-28-29(25-20)13-6-4-9-19-22-26-27-23-19/h11-12,31H,3-10,13-14H2,1-2H3,(H,22,23,26,27) |
InChI Key |
LTMJMFMIOHHHIQ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NN(N=N2)CCCCC3=NNN=N3 |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NN(N=N2)CCCCC3=NNN=N3 |
Appearance |
Solid powder |
122009-61-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-hydroxy-3-propyl-4-(4-(2-(4-(1H-tetrazol-5-yl)butyl)2H-tetrazol-5-yl)butoxy)phenyl) LY 203647 LY-203647 LY203647 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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